molecular formula C13H9N3O2 B1418234 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1306739-05-8

2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B1418234
CAS No.: 1306739-05-8
M. Wt: 239.23 g/mol
InChI Key: MXCFHMLWQVPGQX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines pyrimidine and pyridine ringsIts molecular formula is C13H9N3O2, and it has a molecular weight of 239.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with formamide, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]p

Biological Activity

2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which combines features of pyrimidine and pyridine rings, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 1306739-05-8
  • IUPAC Name : 2-hydroxy-3-phenylpyrimido[1,2-a]pyrimidin-4-one

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer research and enzyme inhibition.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, which may contribute to its anticancer properties.
  • Cytotoxic Effects : Studies suggest that it induces apoptosis in cancer cells by disrupting cell cycle progression.

1. Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of pyrimidine compounds, including this compound against HeLa and MCF-7 cell lines. The results indicated:

  • Compounds with phenyl substitutions exhibited the highest cytotoxicity.
  • The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating promising anticancer activity .

2. Enzyme Inhibition

Research on enzyme inhibitors revealed that this compound acts on Polo-like kinase 1 (Plk1), a critical regulator of cell division:

  • The compound showed effective inhibition with IC50 values ranging from 1.49 to 2.94 μM .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50 Value (μM)Reference
CytotoxicityHeLa Cell Line< 5
CytotoxicityMCF-7 Cell Line> 10
Enzyme InhibitionPolo-like Kinase 11.49 - 2.94

Synthesis and Structural Optimization

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with formamide under specific conditions. Variations in synthetic routes can lead to different biological activities based on structural modifications .

Properties

IUPAC Name

2-hydroxy-3-phenylpyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-11-10(9-5-2-1-3-6-9)12(18)16-8-4-7-14-13(16)15-11/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCFHMLWQVPGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N=CC=CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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